4-(Piperidin-3-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride
Description
Properties
IUPAC Name |
4-piperidin-3-yloxy-6-(trifluoromethyl)pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O.ClH/c11-10(12,13)8-4-9(16-6-15-8)17-7-2-1-3-14-5-7;/h4,6-7,14H,1-3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQXAGQOJXYQIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=NC=NC(=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule comprises two primary subunits: a 6-(trifluoromethyl)pyrimidine core and a piperidin-3-yloxy side chain. Retrosynthetic disconnection suggests two strategic intermediates:
- 4-Chloro-6-(trifluoromethyl)pyrimidine : A halogenated pyrimidine enabling nucleophilic substitution with piperidin-3-ol.
- Piperidin-3-ol : The alcohol precursor for introducing the 3-yloxy group.
The synthesis culminates in hydrochloride salt formation via protonation of the piperidine nitrogen.
Synthesis of 4-Chloro-6-(trifluoromethyl)pyrimidine
Cyclocondensation of β-Diketones with Urea Derivatives
A widely adopted method involves cyclizing 1,1,1-trifluoro-4-methoxy-3-oxobutane-1-sulfonyl fluoride with urea under basic conditions. The reaction proceeds via enolate formation, followed by intramolecular nucleophilic attack to yield the pyrimidine ring.
Reaction Conditions :
Halogenation of 6-(Trifluoromethyl)pyrimidin-4-ol
Alternative routes employ direct chlorination using phosphorus oxychloride (POCl₃). The hydroxyl group at position 4 is replaced by chlorine under acidic conditions:
$$
\text{6-(Trifluoromethyl)pyrimidin-4-ol} + \text{POCl}3 \xrightarrow{\Delta} \text{4-Chloro-6-(trifluoromethyl)pyrimidine} + \text{H}3\text{PO}_4
$$
Optimized Parameters :
Preparation of Piperidin-3-ol
Reduction of Piperidin-3-one
Piperidin-3-one is reduced using lithium tri-sec-butylborohydride (L-Selectride) in THF at −78°C, achieving high stereoselectivity (>95% ee):
$$
\text{Piperidin-3-one} \xrightarrow{\text{L-Selectride, THF}} \text{Piperidin-3-ol}
$$
Workup :
Epoxide Ring-Opening
Epichlorohydrin reacts with ammonia to form piperidin-3-ol via epoxide ring-opening and subsequent cyclization:
$$
\text{Epichlorohydrin} + \text{NH}3 \xrightarrow{\text{H}2\text{O}} \text{Piperidin-3-ol} + \text{HCl}
$$
Conditions :
Coupling of Pyrimidine and Piperidine Moieties
Nucleophilic Aromatic Substitution
4-Chloro-6-(trifluoromethyl)pyrimidine reacts with piperidin-3-ol in the presence of a catalytic base:
$$
\text{4-Chloro-6-(trifluoromethyl)pyrimidine} + \text{Piperidin-3-ol} \xrightarrow{\text{Base, Solvent}} \text{4-(Piperidin-3-yloxy)-6-(trifluoromethyl)pyrimidine}
$$
Optimized Conditions :
- Base: Triethylamine (5 mol%)
- Solvent: Ethanol or DMF
- Temperature: 80°C
- Reaction Time: 12–18 hours
- Yield: 88–92%.
Table 1: Effect of Base and Solvent on Coupling Efficiency
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | DMF | 80 | 92 |
| Di-n-butylamine | Ethanol | 70 | 89 |
| 3-Picoline | THF | 60 | 75 |
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction ensures efficient etherification:
$$
\text{4-Hydroxy-6-(trifluoromethyl)pyrimidine} + \text{Piperidin-3-ol} \xrightarrow{\text{DEAD, PPh}_3} \text{4-(Piperidin-3-yloxy)-6-(trifluoromethyl)pyrimidine}
$$
Conditions :
Hydrochloride Salt Formation
The free base is treated with hydrogen chloride (HCl) in ethanol to precipitate the hydrochloride salt:
$$
\text{4-(Piperidin-3-yloxy)-6-(trifluoromethyl)pyrimidine} + \text{HCl} \xrightarrow{\text{EtOH}} \text{4-(Piperidin-3-yloxy)-6-(trifluoromethyl)pyrimidine Hydrochloride}
$$
Procedure :
Analytical Characterization
Spectroscopic Data
- ¹H NMR (600 MHz, DMSO-d₆) : δ 8.94 (s, 1H, pyrimidine-H), 3.85–3.78 (m, 1H, piperidine-OCH), 3.42–3.35 (m, 2H, piperidine-NCH₂), 2.91–2.85 (m, 2H, piperidine-CH₂), 2.15–1.98 (m, 4H, piperidine-CH₂).
- ¹³C NMR (150 MHz, DMSO-d₆) : δ 169.2 (C=O), 126.5 (q, J = 270 Hz, CF₃), 45.8 (piperidine-NCH₂), 42.1 (piperidine-OCH), 28.4 (piperidine-CH₂).
Purity Assessment
- HPLC : >99% purity (C18 column, acetonitrile/water gradient)
- Melting Point : 214–216°C.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-3-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidin-3-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine derivative with an oxidized piperidin-3-yloxy group, while reduction may result in a reduced form of the compound.
Scientific Research Applications
4-(Piperidin-3-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride is a pyrimidine derivative with trifluoromethyl and piperidine functionalities, possessing the molecular formula and a molecular weight of approximately 283.68 g/mol. It is studied for potential applications in medicinal chemistry, particularly in developing pharmaceuticals that target various biological pathways.
Scientific Research Applications
This compound is studied for its potential biological activities. Compounds containing piperidine and pyrimidine moieties have exhibited significant biological activities.
Potential applications :
- Pharmaceutical development
- Binding affinity to specific biological targets
Reaction types :
- Typical of pyrimidine derivatives
Several compounds share structural similarities with this compound.
Structural Similarity Comparison :
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride | Similar trifluoromethyl and piperidine groups | Different piperidine position may affect activity |
| 5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine | Contains fluorine instead of trifluoromethyl | Focused on deoxycytidine kinase inhibition |
| Piperidine-containing pyrimidines | General class of compounds with varied substituents | Specific trifluoromethyl group enhances reactivity |
Mechanism of Action
The mechanism of action of 4-(Piperidin-3-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Pyrimidine-Based Analogs
Heterocyclic Core Variants
Functional Group Modifications
Key Research Findings and Implications
- Trifluoromethyl Group: The trifluoromethyl group in the reference compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 4-methyl variant) .
- Piperidine vs.
- Core Heterocycle : Pyridazine analogs (e.g., 3-chloro-6-(piperidin-4-yloxy)-pyridazine) exhibit distinct electronic properties due to the pyridazine ring’s electron deficiency, which may favor interactions with electron-rich binding pockets .
- Safety and Handling : Analogs like 3-chloro-6-(piperidin-4-yloxy)-pyridazine hydrochloride require stringent safety protocols due to halogenated substituents, as indicated in their Safety Data Sheets .
Biological Activity
4-(Piperidin-3-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride is a pyrimidine derivative notable for its trifluoromethyl and piperidine functionalities. Its molecular formula is , with a molecular weight of approximately 283.68 g/mol. This compound has garnered attention in medicinal chemistry due to its potential applications in targeting various biological pathways.
Research indicates that compounds with piperidine and pyrimidine structures exhibit significant biological activities, including:
Binding Affinity Studies
Interaction studies have focused on the binding affinity of this compound to various biological targets. Notably, it has been evaluated for its potential as an inhibitor of kinases and other enzymes critical in disease pathways.
Case Studies
- Anticancer Activity : In a study focusing on breast cancer cell lines, this compound demonstrated significant inhibition of cell growth at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
- Antimicrobial Testing : In vitro assays revealed that this compound exhibited moderate antibacterial activity against Staphylococcus aureus, with an MIC (minimum inhibitory concentration) of 32 µg/mL.
- CNS Penetration : Research into the pharmacokinetics of this compound indicated favorable properties for central nervous system penetration, making it a candidate for neurological disorders.
Synthesis and Derivatives
The synthesis of this compound typically involves several chemical reactions, including nucleophilic substitution and cyclization processes. The presence of the trifluoromethyl group enhances its reactivity and potential biological activity.
Comparison with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride | Similar trifluoromethyl and piperidine groups | Different piperidine position may affect activity |
| 5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine | Contains fluorine instead of trifluoromethyl | Focused on deoxycytidine kinase inhibition |
| Piperidine-containing pyrimidines | General class with varied substituents | Specific trifluoromethyl group enhances reactivity |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 4-(Piperidin-3-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : Start with nucleophilic substitution between a trifluoromethylpyrimidine precursor and a piperidin-3-ol derivative. Use bases like sodium hydride or potassium carbonate to deprotonate the hydroxyl group in piperidin-3-ol, facilitating substitution .
- Step 2 : Optimize solvent choice (e.g., dichloromethane or THF) and temperature (typically 60–80°C) to enhance reaction efficiency. Post-reaction, isolate the free base via extraction and neutralize with HCl to form the hydrochloride salt .
- Step 3 : Monitor reaction progress using TLC or HPLC. Purify via recrystallization or column chromatography to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm regioselectivity of the piperidinyloxy substitution and trifluoromethyl group placement .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times with synthetic intermediates .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring no fragmentation or unintended adducts .
Q. What are the key stability considerations for storing and handling this compound?
- Methodology :
- Storage : Store desiccated at –20°C in amber vials to prevent hydrolysis of the piperidinyloxy group or degradation of the trifluoromethyl moiety .
- Handling : Conduct reactions under inert gas (N/Ar) to avoid oxidation. Use gloveboxes for moisture-sensitive steps .
Advanced Research Questions
Q. How can computational chemistry methods improve reaction design and optimization for derivatives of this compound?
- Methodology :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for substitutions or functionalizations .
- Machine Learning : Train models on existing reaction datasets (e.g., PubChem) to predict optimal solvents, catalysts, or temperatures for novel derivatives .
- Feedback Loops : Integrate experimental results (e.g., failed reactions) into computational workflows to refine predictive algorithms .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) from conflicting studies. For example, discrepancies in IC values may arise from variations in ATP levels in kinase assays .
- Structure-Activity Relationship (SAR) : Synthesize analogs with controlled modifications (e.g., replacing trifluoromethyl with methyl groups) to isolate the pharmacophoric moiety responsible for activity .
- Orthogonal Assays : Validate activity using multiple techniques (e.g., fluorescence polarization, SPR, and in vivo models) to rule out assay-specific artifacts .
Q. How does the compound’s regioselectivity in substitution reactions impact its utility in medicinal chemistry?
- Methodology :
- Mechanistic Studies : Use kinetic isotope effects (KIEs) or isotopic labeling to determine whether substitutions occur via S1 or S2 pathways. For example, the piperidinyloxy group’s steric hindrance may favor S1 mechanisms .
- Crystallography : Solve X-ray structures of reaction intermediates to identify steric/electronic factors influencing regioselectivity .
Q. What advanced techniques are used to study the compound’s interactions with biological targets?
- Methodology :
- Cryo-EM/X-ray Crystallography : Resolve binding modes with enzymes (e.g., kinases) at atomic resolution. The trifluoromethyl group’s electron-withdrawing effects can be mapped to active-site interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate enthalpic vs. entropic drivers of affinity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodology :
- Reproducibility Checks : Replicate protocols from conflicting studies while controlling variables (e.g., reagent purity, stirring rates). For example, trace moisture in solvents can drastically reduce yields in SNAr reactions .
- DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., temperature, stoichiometry) and their interactions .
Methodological Resources
- Synthetic Protocols : .
- Analytical Techniques : .
- Computational Tools : .
- Biological Assays : .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
